1,4-Benzenedithiol

Catalog No.
S613604
CAS No.
624-39-5
M.F
C6H6S2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedithiol

CAS Number

624-39-5

Product Name

1,4-Benzenedithiol

IUPAC Name

benzene-1,4-dithiol

Molecular Formula

C6H6S2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H

InChI Key

WYLQRHZSKIDFEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)S

Synonyms

1,3-benzenedithiol, 1,4-benzenedithiol, benzene-1,4-dithiolate

Canonical SMILES

C1=CC(=CC=C1S)S

Nanomaterial Synthesis:

,4-Benzenedithiol plays a role in the synthesis of various nanomaterials, particularly those involving gold and silver nanoparticles. Its thiol groups (SH) can bind strongly to the surface of these nanoparticles, allowing for controlled growth and modification of their properties. This ability has opened doors for research in areas like:

  • Catalysis: By manipulating the size and shape of nanoparticles, researchers can create more efficient catalysts for chemical reactions. 1,4-Benzenedithiol can be used to fine-tune the properties of these catalysts, potentially leading to the development of new and improved catalytic processes [].
  • Sensors: Functionalization of nanoparticles with 1,4-Benzenedithiol can enhance their sensitivity and selectivity for specific molecules, making them ideal for developing highly sensitive sensors for various applications [].

Molecular Electronics:

The unique electronic properties of 1,4-Benzenedithiol make it a promising candidate for building single-molecule junctions, which are essential components for future molecular electronics. These junctions can bridge the gap between the macroscopic and microscopic worlds, allowing for the creation of miniaturized and highly efficient electronic devices. Research suggests that 1,4-Benzenedithiol can be used to:

  • Create stable and well-defined molecular junctions: The strong binding affinity of 1,4-Benzenedithiol to gold electrodes allows for the formation of stable and well-defined junctions, crucial for reliable device operation [].
  • Explore new functionalities: By tailoring the structure and properties of 1,4-Benzenedithiol, researchers are exploring the possibility of building molecular devices with novel functionalities, paving the way for advancements in fields like spintronics and quantum computing [].

1,4-Benzenedithiol, also known as benzene-1,4-dithiol, is an organic compound with the molecular formula C6H6S2C_6H_6S_2. It consists of a benzene ring substituted with two thiol groups (-SH) at the 1 and 4 positions. This symmetrical arrangement contributes to its unique chemical and physical properties, including its ability to form self-assembled monolayers on metal surfaces and its utility in various electronic applications. The compound appears as a colorless to pale yellow liquid and has a melting point of approximately 96-97 °C .

  • Addition Polymerization: It can undergo addition polymerization with compounds like 9,10-diethynylanthracene, leading to the formation of conjugated polymers. The polymerization can be initiated through UV irradiation or radical initiators such as azobisisobutyronitrile and benzoyl peroxide .
  • Formation of Oligomers: When adsorbed on gold surfaces (Au(111)), it forms zig-zag oligomeric structures. These structures are significant in materials chemistry and are analyzed using density functional theory calculations .
  • Cross-Linking: Due to its two thiol groups, 1,4-benzenedithiol can act as a cross-linker in various polymer systems, enhancing mechanical properties and stability .

1,4-Benzenedithiol can be synthesized through various methods:

  • From Benzene Derivatives: One common method involves the reaction of benzene with sulfur compounds under controlled conditions. For example, thiol groups can be introduced via electrophilic substitution reactions.
  • Reduction of Disulfides: Another approach involves the reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Direct Synthesis: The compound can also be synthesized directly from 1,4-dibromobenzene through nucleophilic substitution with thiourea followed by hydrolysis .

1,4-Benzenedithiol has diverse applications across various fields:

  • Electronics: It is used in the fabrication of single-molecule junctions for electronic devices due to its conductive properties when forming self-assembled monolayers on metal surfaces .
  • Nanotechnology: The compound plays a role in stabilizing silver nanoparticles and enhancing their properties for various applications .
  • Material Science: It serves as a cross-linking agent in polymer chemistry, particularly in developing light-sensitive materials for 3D printing .

Studies have shown that 1,4-benzenedithiol interacts significantly with gold surfaces. When adsorbed on Au(111), it forms self-assembled monolayers that exhibit unique electronic properties. The steric repulsion between thiolate groups leads to chiral configurations upon adsorption, influencing conductivity and molecular junction behavior . Additionally, interactions with other thiol compounds can lead to complex formation and modifications in electronic characteristics.

Several compounds share structural similarities with 1,4-benzenedithiol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey FeaturesUnique Aspects
1,3-Benzenedithiol1,3-BenzenedithiolSimilar thiol functionalitiesDifferent positional isomer affecting reactivity
Benzene-1,3-dicarboxylic acidBenzene-1,3-dicarboxylic acidContains carboxylic acid groupsMore polar; utilized in different chemical contexts
Diphenyl disulfideDiphenyl disulfideContains disulfide bondsFunctions differently due to disulfide nature

Fundamental Physical Properties

Melting Point, Boiling Point, and Density

The boiling point of 1,4-benzenedithiol has been determined through both experimental measurements and computational predictions [3] [6]. Experimental data indicates a boiling point of approximately 240°C at standard atmospheric pressure, while computational predictions using advanced thermodynamic models suggest 243.3 ± 23.0°C at 760 mmHg [3] [6]. The close agreement between experimental and predicted values validates the accuracy of both measurement techniques and computational models [3].

PropertyValueSource/Method
Molecular FormulaC₆H₆S₂Chemical formula
Molecular Weight (g/mol)142.23-142.24Mass spectrometry [2] [4]
Melting Point (°C)90-99Experimental measurement [2] [3] [4]
Boiling Point (°C)240-243.3 (predicted)Computational prediction [3] [6]
Density (g/cm³)1.24 ± 0.06 (predicted)Computational prediction [3] [6]
Flash Point (°C)111.8 ± 16.5Computational prediction [6]
Vapor Pressure (mmHg at 25°C)0.1 ± 0.5Computational prediction [6]
Exact Mass141.991089High-resolution mass spectrometry [6] [7]

The density of 1,4-benzenedithiol has been calculated using molecular modeling approaches, yielding a predicted value of 1.240 ± 0.06 g/cm³ [3] [6]. This density reflects the compact molecular packing facilitated by intermolecular hydrogen bonding between thiol groups and π-π stacking interactions between aromatic rings [6]. The relatively high density compared to simple benzene derivatives indicates the significant contribution of sulfur atoms to the overall molecular mass [3].

Spectroscopic Characteristics

The spectroscopic properties of 1,4-benzenedithiol provide comprehensive structural information and serve as the foundation for analytical identification and characterization [9] [10] [46]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both aromatic and thiol functional groups [44] [46]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the distinctive sulfur-hydrogen stretching bands are observed at 2550-2600 cm⁻¹ [44] [46].

The carbon-sulfur stretching vibrations, fundamental to confirming the thiol functionality, manifest in the 600-700 cm⁻¹ region [44] [46]. Aromatic carbon-carbon double bond stretches are characteristic of the benzene ring and appear between 1450-1600 cm⁻¹ [44] [46]. These spectroscopic signatures provide unambiguous identification of the 1,4-benzenedithiol structure and serve as quality control parameters for commercial samples [44].

TechniqueCharacteristic Peak/SignalApplication/Notes
IR Spectroscopy (C-H aromatic)3000-3100 cm⁻¹Aromatic ring identification [44] [46]
IR Spectroscopy (S-H stretch)2550-2600 cm⁻¹Thiol group confirmation [44] [46]
IR Spectroscopy (C-S stretch)600-700 cm⁻¹C-S bond characterization [44] [46]
IR Spectroscopy (C=C aromatic)1450-1600 cm⁻¹Aromatic ring vibrations [44] [46]
Raman Spectroscopy (SERS active)Strong enhancement at metal surfacesSurface analysis, molecular electronics [9] [50] [51]
UV-Vis SpectroscopyUV absorption 250-300 nmElectronic transitions [12] [15]
¹H NMR (aromatic H)7.2-7.5 ppm (aromatic region)Aromatic proton identification [10] [11]
Mass Spectrometry (molecular ion)m/z = 142Molecular weight confirmation [6] [14]

Raman spectroscopy of 1,4-benzenedithiol demonstrates exceptional surface-enhanced Raman scattering (SERS) activity when adsorbed on metallic surfaces, particularly gold and silver [9] [50] [51]. This property has made the compound invaluable for studying surface interactions and developing molecular electronic devices [50] [51]. The SERS enhancement factors can exceed several orders of magnitude, enabling single-molecule detection under optimal conditions [50] [51].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts [10] [11]. The aromatic protons appear as expected in the 7.2-7.5 ppm region, confirming the para-disubstituted benzene ring structure [10] [11]. Mass spectrometry reliably identifies the molecular ion peak at m/z = 142, corresponding to the molecular weight of 1,4-benzenedithiol [6] [14].

Solubility Parameters

The solubility characteristics of 1,4-benzenedithiol reflect its dual hydrophilic-lipophilic nature, arising from the polar thiol groups and the aromatic benzene ring [3] [17] [20]. The compound demonstrates notable solubility in water, attributed to hydrogen bonding interactions between the thiol groups and water molecules [3] [17] [20]. This aqueous solubility distinguishes it from many purely aromatic compounds and expands its potential applications in aqueous systems [17] [20].

In organic solvents, 1,4-benzenedithiol exhibits high solubility across a broad range of polarities [17] [20] [22]. Alcoholic solvents such as ethanol and methanol provide excellent solvation through hydrogen bonding interactions with the thiol groups [17] [20]. The compound shows particularly high solubility in toluene, facilitated by favorable aromatic-aromatic interactions between the benzene rings [18] [20].

Solvent SystemSolubilityTemperature DependenceNotes
WaterSolubleIncreases with temperaturePolar interactions [3] [17] [20]
EthanolHighGood at room temperatureHydrogen bonding capability [17] [20]
MethanolHighGood at room temperatureHydrogen bonding capability [17] [20]
HexaneModerateRequires heatingLimited by polarity [18] [20]
TolueneHighExcellent at elevated temperatureAromatic-aromatic interactions [18] [20]
DichloromethaneHighGood at room temperatureGood general solvent [20]
THFHighGood at room temperatureAprotic polar solvent [20]
DMSOHighExcellentStrong polar solvent [20]

Nonpolar solvents such as hexane provide moderate solubility, typically requiring elevated temperatures to achieve complete dissolution [18] [20]. The predicted logarithmic partition coefficient (LogP) of 2.82 indicates moderate lipophilicity, consistent with the observed solubility patterns across different solvent systems [6]. This balanced solubility profile makes 1,4-benzenedithiol suitable for applications in both aqueous and organic reaction media [20].

Chemical Reactivity Profile

Thiol Group Chemistry

The thiol groups in 1,4-benzenedithiol exhibit characteristic sulfur chemistry that dominates the compound's reactivity profile [23] [26] [29]. The sulfur-hydrogen bond in thiol groups demonstrates relatively weak bond energy, making these groups highly susceptible to oxidative processes [23] [26] [29]. Under atmospheric conditions, the compound readily undergoes oxidation to form disulfide bonds, representing one of the most significant chemical transformations [23] [26] [29].

The oxidation of 1,4-benzenedithiol proceeds through a two-electron process, converting the thiol groups to disulfide linkages [23] [26] [29]. Common oxidizing agents including atmospheric oxygen, hydrogen peroxide, and iodine facilitate this transformation [26] [29]. The reaction follows the general mechanism: 2 R-SH + ½ O₂ → R-S-S-R + H₂O, where the disulfide product can form intramolecular or intermolecular linkages depending on reaction conditions [26] [29].

Thiol-disulfide exchange reactions represent another fundamental aspect of 1,4-benzenedithiol chemistry [26] [29]. These equilibrium reactions allow dynamic bond formation and breaking: RS-SR + 2 R′SH ⇌ 2 RSH + R′S-SR′ [26] [29]. This reactivity has proven valuable in materials science applications, particularly in the formation of dynamic covalent networks and self-healing materials [29].

The nucleophilic character of the sulfur atoms enables 1,4-benzenedithiol to participate in substitution reactions with alkyl halides and acyl chlorides [26] [29]. The reaction RSH + R′Br + B → RSR′ + [HB]Br demonstrates the S-alkylation pathway, where the base facilitates proton abstraction and enhances nucleophilic attack [26] [29]. Rate constants for hydrogen-atom abstraction by carbon-centered radicals from related thiophenol compounds range from 0.8 × 10⁸ to 1.5 × 10⁸ M⁻¹s⁻¹ at 25°C, indicating the high reactivity of thiol groups toward radical processes [29].

Aromatic Ring Reactivity

The aromatic ring in 1,4-benzenedithiol demonstrates characteristic electrophilic aromatic substitution reactivity, modulated by the electronic effects of the thiol substituents [30] [31] [32]. The thiol groups function as electron-donating substituents through resonance effects, involving the donation of sulfur lone pair electrons into the aromatic π-system [31] [32] [35]. This electron donation activates the aromatic ring toward electrophilic attack, making substitution reactions more favorable compared to unsubstituted benzene [31] [32] [35].

The directing effects of thiol substituents influence the regioselectivity of electrophilic aromatic substitution reactions [31] [32] [35]. As electron-donating groups, the thiol substituents direct incoming electrophiles to the ortho and meta positions relative to the existing thiol groups [31] [32] [35]. However, the para positions are already occupied in 1,4-benzenedithiol, limiting substitution to the remaining available positions [31] [32].

Studies of molecular electronic properties have demonstrated that the incorporation of electron-withdrawing or electron-donating groups on the benzene ring of 1,4-benzenedithiol generates predictable changes in electronic transmission characteristics [37]. Fluorine, chlorine, and methyl substituents have been systematically investigated, showing that substituents produce small but measurable changes in molecular conductivity when the compound is incorporated into metal-molecule junctions [37].

The aromatic ring can also participate in π-π stacking interactions, particularly in solid-state structures and when adsorbed on surfaces [23] [27]. These interactions contribute to the overall stability of crystalline forms and influence the behavior of the compound in self-assembled monolayer applications [23] [27].

Stability Under Various Conditions

The stability of 1,4-benzenedithiol varies significantly depending on environmental conditions, with air sensitivity representing the primary stability concern [2] [4] [39] [41]. Under atmospheric conditions, the compound undergoes gradual oxidation, primarily affecting the thiol groups through conversion to disulfide linkages [39] [53]. This air sensitivity necessitates storage under inert atmosphere conditions, typically nitrogen or argon, to maintain chemical integrity over extended periods [2] [4] [39].

Temperature stability studies indicate that 1,4-benzenedithiol remains stable at room temperature for weeks when properly stored [39] [41]. However, elevated temperatures above 100°C initiate thermal decomposition processes [39] [53]. The decomposition mechanism involves complex pathways that can include carbon-sulfur bond cleavage, aromatic ring opening, and formation of various sulfur-containing byproducts [53] [55].

Environmental FactorStabilityDegradation ProductsRecommended Conditions
Air exposureAir sensitiveDisulfides [23] [26] [39]Store under nitrogen [2] [4] [39]
Temperature (room temperature)Stable for weeksMinimal degradation [39] [41]2-8°C storage [2] [4]
Temperature (elevated)Decomposes above 100°CComplex decomposition products [53] [55]Avoid heating above 100°C
Light exposurePhotosensitiveOxidation products [39] [54]Store in dark [2] [4]
MoistureHygroscopicHydrolysis products [39]Use dry solvents [2] [4]
Storage in inert atmosphereHighly stableNo degradation [39] [41]Nitrogen or argon atmosphere [2] [4]
Oxidizing agentsReadily oxidizedDisulfide bonds [23] [26]Avoid contact with oxidizers [2] [4]

Photochemical stability represents another critical factor, as 1,4-benzenedithiol demonstrates sensitivity to light exposure [39] [54]. Ultraviolet radiation can initiate photochemical reactions that lead to oxidative degradation and the formation of complex photoproducts [54] [56]. Therefore, storage in dark conditions or amber containers is recommended to minimize photochemical degradation [2] [4] [39].

The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [39]. While moderate moisture levels do not immediately compromise stability, prolonged exposure to humid conditions can facilitate hydrolysis reactions and accelerate oxidative processes [39]. The use of dry solvents and storage in desiccated environments helps maintain optimal stability [2] [4] [39].

Recent studies have demonstrated exceptional long-term stability when 1,4-benzenedithiol is incorporated into protective matrices or films [41]. Research on zinc-benzenedithiol thin films showed remarkable air stability, with minimal changes observed even after one-year storage under ambient conditions [41]. This enhanced stability in organized structures suggests potential strategies for improving the shelf-life of the compound in practical applications [41].

Analytical Methods for Characterization

Comprehensive analytical characterization of 1,4-benzenedithiol requires multiple complementary techniques that provide structural, purity, and quantitative information [42] [43] [44]. Gas chromatography coupled with mass spectrometry represents the gold standard for quantitative analysis and purity assessment [4] [14] [42]. The compound demonstrates characteristic retention behavior with a retention index of approximately 1559 on standard non-polar columns, enabling reliable identification and quantification [14] [42].

High-performance liquid chromatography provides an alternative separation technique particularly suitable for samples that may undergo thermal decomposition during gas chromatographic analysis [42] [43]. Electrochemical detection methods have been successfully coupled with liquid chromatography for enhanced sensitivity, taking advantage of the electroactive nature of the thiol groups [43] [45] [62].

Surface-enhanced Raman spectroscopy has emerged as a powerful analytical tool for 1,4-benzenedithiol characterization, particularly in surface science applications [9] [50] [51]. The exceptional SERS activity of the compound enables detection at extremely low concentrations when adsorbed on appropriate metallic substrates [50] [51]. This technique provides both qualitative identification and quantitative analysis capabilities, with detection limits reaching single-molecule sensitivity under optimal conditions [50] [51].

Electrochemical characterization methods exploit the redox activity of the thiol groups to provide both analytical and fundamental chemical information [60] [61] [62]. Cyclic voltammetry reveals the oxidation potentials of the thiol groups and provides insights into electron transfer mechanisms [61] [62]. These electrochemical techniques are particularly valuable for studying the compound in self-assembled monolayer configurations and molecular electronic applications [60] [61] [65].

X-ray photoelectron spectroscopy serves as a definitive method for surface characterization and chemical state analysis [23] [27] [53]. This technique provides detailed information about the chemical environment of sulfur atoms and can distinguish between different oxidation states, making it invaluable for studying oxidation processes and surface interactions [23] [27] [53].

For routine quality control and purity assessment, iodometric titration provides a classical wet chemical method for determining thiol content [4] [22]. This approach relies on the quantitative reaction between iodine and thiol groups, offering a direct measurement of functional group concentration that correlates with overall purity [4] [22]. The method demonstrates good precision with typical relative standard deviations below 5% for high-purity samples [4] [22].

Nuclear magnetic resonance spectroscopy remains fundamental for structural confirmation and isomeric purity assessment [10] [11]. Both proton and carbon-13 NMR provide complementary structural information, with the simplicity of the 1,4-disubstituted benzene pattern serving as a reliable indicator of structural integrity [10] [11]. Advanced NMR techniques including two-dimensional correlation experiments can provide additional structural details when required [10].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,4-Benzenedithiol

Dates

Modify: 2023-08-15

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